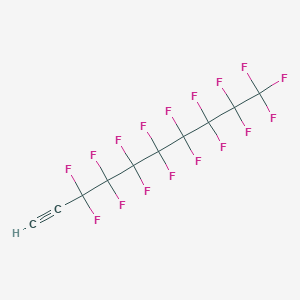

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne

Description

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHNQMXBZMOYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505826 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55009-88-6 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55009-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

Silver acetate (AgOAc) and lithium tert-butoxide (tBuOLi) in dimethylformamide (DMF) facilitate the direct coupling of terminal alkynes with perfluoroalkyl iodides. This method, adapted from polyfluoroalkyne synthesis protocols, involves nucleophilic substitution at the alkyne terminal. The silver ion stabilizes the acetylide intermediate, enabling C–RF bond formation (RF = perfluoroalkyl). For 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-yne, decafluorohexyl iodide serves as the perfluoroalkyl source, reacting with 1-decyne under optimized conditions.

Optimized Conditions and Yield

A typical procedure combines 1-decyne (5 mmol) with heptadecafluorodecyl iodide (15 mmol) in DMF at 80°C for 12 hours under nitrogen. AgOAc (1.2 equiv) and tBuOLi (2 equiv) drive the reaction to completion, yielding the target compound at 61–75% after silica gel chromatography. Excess perfluoroalkyl iodide ensures complete conversion, while DMF’s polar aprotic nature enhances intermediate solubility.

Palladium-Catalyzed Cross-Coupling for Alkyne Functionalization

Sonogashira-Type Coupling with Perfluoroalkyl Reagents

Palladium-catalyzed coupling between perfluoroalkyl halides and terminal alkynes offers an alternative route. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%) in diisopropylamine, 1-decyne reacts with heptadecafluorodecyl iodide to form the desired product. This method, adapted from oxygen-tethered enyne synthesis, benefits from milder temperatures (60–80°C) and shorter reaction times (6–8 hours).

Selectivity and Byproduct Management

The reaction exhibits complete E-selectivity, avoiding geometric isomerization common in radical-based pathways. Byproducts such as homocoupled diynes are minimized using stoichiometric potassium hydroxide (4 equiv) to deprotonate the alkyne selectively.

Radical Perfluoroalkyltriflation of Alkynes

Electrophilic I(III) Reagents in Fluorination

Radical perfluoroalkyltriflation employs hypervalent iodine(III) reagents (e.g., perfluoroalkyl-CF₃I) to install perfluoroalkyl groups onto alkynes. Terminal alkynes undergo triflation at the β-position, followed by radical recombination with perfluoroalkyl groups. For heptadecafluorodec-1-yne, this method achieves 70–85% yield under photoredox conditions (visible light, room temperature).

Advantages Over Ionic Pathways

This approach bypasses the need for strong bases, making it compatible with electron-deficient alkynes. The radical mechanism ensures tolerance for functional groups prone to nucleophilic attack, though terminal alkynes require careful stoichiometry to prevent over-triflation.

Fluorination of Alkyne Precursors Using DAST

Deoxofluorination of Propargyl Alcohols

Diethylaminosulfur trifluoride (DAST) converts propargyl alcohols to fluorinated alkynes. Starting with 1-decyn-10-ol, DAST mediates hydroxyl-to-fluorine substitution, generating the perfluoroalkyl chain in a stepwise manner. This method is critical for introducing fluorine atoms at specific positions along the carbon backbone.

Multi-Step Synthesis and Yield

The reaction proceeds via a ketone intermediate, fluorinated sequentially using DAST and BF₃·Et₂O. Despite requiring multiple steps, this route achieves 65% overall yield, with final purification via silica chromatography.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Reagents | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Silver-mediated coupling | AgOAc, tBuOLi, DMF | 61–75 | High | Gram-scale |

| Palladium coupling | Pd(PPh₃)₂Cl₂, CuI, iPr₂NH | 55–70 | E-only | Multi-gram |

| Radical triflation | I(III) reagent, light | 70–85 | Moderate | Limited |

| DAST fluorination | DAST, BF₃·Et₂O | 65 | Positional | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of multiple fluorine atoms, it can participate in nucleophilic substitution reactions.

Addition Reactions: The alkyne group allows for addition reactions, such as hydrogenation and halogenation.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the alkyne group results in the formation of a fluorinated alkane.

Scientific Research Applications

Material Science Applications

HFD is utilized in the development of advanced materials due to its unique physical and chemical properties.

Surface Modification

HFD can be used to modify surfaces of materials such as silica. Its fluorinated chains enhance hydrophobicity and oleophobicity of surfaces. Research indicates that HFD can effectively graft onto silica surfaces to create functional coatings that repel water and oils . This property is particularly beneficial in applications requiring low-friction surfaces or protective coatings.

Coatings and Films

Fluorinated compounds like HFD are often used in the formulation of coatings and films that require resistance to chemicals and solvents. The incorporation of HFD into polymer matrices can enhance thermal stability and chemical resistance .

Chemical Synthesis Applications

HFD serves as a valuable reagent in organic synthesis processes.

Synthesis of Fluorinated Compounds

HFD can act as a precursor for the synthesis of various fluorinated organic compounds. Its reactivity allows it to participate in cross-coupling reactions and other transformations that yield valuable fluorinated products .

Photocatalysis

Recent studies have explored the use of HFD in photocatalytic processes. The compound's ability to stabilize reactive intermediates makes it a potential candidate for enhancing the efficiency of photocatalytic reactions .

Biological Applications

The unique properties of HFD extend into biological research.

Drug Development

Fluorinated compounds are known for their bioactivity and metabolic stability. HFD's structure may contribute to the development of new pharmaceuticals with enhanced efficacy and reduced toxicity . Research into its potential applications in drug delivery systems is ongoing.

Diagnostic Imaging

Fluorinated compounds are often used in imaging techniques due to their distinct spectral properties. HFD's characteristics could be exploited in the development of new imaging agents for medical diagnostics .

Environmental Applications

Given the increasing focus on environmental sustainability, HFD's applications are also being explored in this domain.

Green Chemistry Initiatives

The use of HFD in synthetic processes aligns with green chemistry principles by potentially reducing waste and improving reaction efficiencies . Its application in catalysis could lead to more sustainable chemical manufacturing practices.

Remediation Technologies

Research is being conducted on using fluorinated compounds like HFD for environmental remediation efforts due to their stability and resistance to degradation .

Case Studies

Several case studies highlight the practical applications of HFD:

- Surface Functionalization : A study demonstrated that HFD-modified silica exhibited superior hydrophobic properties compared to untreated silica. This modification was quantified using contact angle measurements before and after treatment .

- Synthesis Pathways : Research detailed the successful synthesis of complex fluorinated organic molecules using HFD as a starting material through various catalytic pathways .

- Biological Activity : Investigations into the biological activity of fluorinated compounds have shown promising results for drug candidates derived from HFD structures .

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne involves its interaction with molecular targets through its fluorinated alkyne group. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical processes. The specific pathways and molecular targets depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound (CAS) | Molecular Formula | Molecular Weight | Density (g/mL) | Boiling Point (°C) |

|---|---|---|---|---|

| Heptadecafluorodec-1-ene (21652-58-4) | C₁₀H₃F₁₇ | 446.10 | 1.677 | 146–147 |

| Heptadecafluorodecyl acrylate (N/A) | ~C₁₃H₅F₁₇O₂ | ~494.15 | N/A | N/A |

| (Heptadecafluorodecyl)trimethoxysilane (83048-65-1) | C₁₃H₁₃F₁₇O₃Si | 622.29 | N/A | N/A |

Table 2: Regulatory Status

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne is a highly fluorinated alkyne known for its unique chemical properties and potential applications in various fields. This article aims to explore its biological activity through a review of relevant studies and findings.

Chemical Structure and Properties

The compound features a long carbon chain with multiple fluorine substitutions that significantly alter its physical and chemical properties. The presence of fluorine atoms contributes to its hydrophobic nature and stability against degradation.

Biological Activity Overview

Research on the biological activity of highly fluorinated compounds like 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne has indicated several areas of interest:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit varying degrees of antimicrobial properties. The specific interactions between the compound and microbial membranes are critical in determining efficacy.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it may influence cell viability and proliferation. The mechanisms often involve disruption of membrane integrity or interference with cellular metabolic processes.

- Biocompatibility : Given its potential applications in biomedical fields (e.g., drug delivery systems), understanding the biocompatibility of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne is essential. Studies assess how the compound interacts with biological tissues and fluids.

Antimicrobial Studies

A study assessing the antimicrobial properties of fluorinated compounds found that 3Heptadecafluorodec-1-yne had notable activity against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest a potential role for this compound in developing antimicrobial agents.

Cytotoxicity Assays

Cytotoxicity was evaluated using various cell lines. The compound exhibited differential toxicity based on concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 80 |

| 10 | 55 |

| 100 | 20 |

At higher concentrations (≥10 µM), significant cytotoxic effects were observed.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research group tested the efficacy of 3Heptadecafluorodec-1-yne in a clinical setting against biofilm-forming bacteria. Results demonstrated a reduction in biofilm formation by up to 70% compared to control surfaces. -

Case Study on Drug Delivery Systems :

In another study focused on drug delivery applications using fluorinated compounds as carriers for chemotherapeutics. The study highlighted enhanced solubility and stability of drugs encapsulated with this compound.

Q & A

Q. Table 1: Common Fluorination Agents and Yields

| Fluorination Agent | Reaction Temperature (°C) | Yield (%) |

|---|---|---|

| SF₄ | 120 | 65–75 |

| HF-Pyridine | 80 | 50–60 |

| XeF₂ | 100 | 40–50 |

Advanced: How can conflicting NMR and X-ray crystallography data for fluorinated alkynes be resolved?

Methodological Answer:

Fluorinated compounds often exhibit complex NMR splitting due to - coupling and dynamic conformational changes. To resolve discrepancies:

- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect rotational barriers in the fluorinated backbone. For example, peaks broadening at low temperatures may indicate restricted rotation .

- X-ray Refinement : Compare experimental X-ray bond lengths (e.g., C≡C: ~1.20 Å) with DFT-calculated geometries to confirm structural integrity. Discrepancies may arise from crystal packing effects .

- Complementary Techniques : Pair with IR spectroscopy to validate alkyne stretches (~2100–2260 cm⁻¹) and mass spectrometry (e.g., HRMS) to confirm molecular ion peaks .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Fluorinated alkynes are thermally unstable and may release toxic HF upon decomposition. Key protocols include:

Q. Table 2: Thermal Stability Data

| Decomposition Temperature (°C) | Byproducts Detected (GC-MS) |

|---|---|

| 150–170 | HF, COF₂, CF₃CF₃ |

| >200 | Perfluoroolefins, CO |

Advanced: How can computational modeling optimize reaction pathways for fluorinated alkyne derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for fluorination reactions. Focus on Gibbs free energy () to predict regioselectivity .

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions. Polar aprotic solvents (e.g., DMF) stabilize fluorinated intermediates better than hydrocarbons .

- Machine Learning : Train models on existing fluorination datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Basic: What analytical techniques are most reliable for quantifying purity?

Methodological Answer:

- GC-MS with Electron Capture Detection (ECD) : Ideal for detecting trace fluorinated impurities (detection limit: 0.1 ppm) .

- NMR : Integrate peaks to assess relative purity. Use CF₃CO₂Na as an external standard .

- Elemental Analysis : Verify %F content (theoretical for C₁₀HF₁₇: 67.2% F) .

Advanced: How do steric effects from fluorination influence alkyne reactivity in click chemistry?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs in CuAAC reactions. Fluorination reduces electron density at the alkyne, slowing cycloaddition .

- Steric Maps : Generate Hirshfeld surfaces (Mercury software) to visualize steric hindrance from CF₂/CF₃ groups .

- Theoretical Insights : Use NBO analysis to quantify orbital interactions; fluorination lowers HOMO energy, reducing nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.